Behenyl stearate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

docosyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKUMCYSWLWLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066794 | |

| Record name | Docosyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Solid; [Sigma-Aldrich MSDS] | |

| Record name | Octadecanoic acid, docosyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearic acid behenyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22413-03-2 | |

| Record name | Behenyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22413-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Behenyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022413032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, docosyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Docosyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEHENYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/279BV3A4FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Behenyl Stearate: Chemical Structure, Properties, and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl stearate, a saturated wax ester, is a functional lipid excipient with growing importance in the pharmaceutical industry. It is formed through the esterification of behenyl alcohol (a C22 saturated fatty alcohol) and stearic acid (a C18 saturated fatty acid).[1] Its highly lipophilic nature, solid-state properties, and biocompatibility make it a versatile component in a range of drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of this compound, with a particular focus on its applications in drug formulation and delivery.

Chemical Structure and Identification

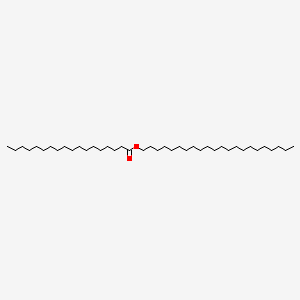

This compound is chemically known as docosyl octadecanoate.[2] It consists of a 40-carbon long aliphatic chain, contributing to its waxy nature and high lipophilicity.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | docosyl octadecanoate | [2] |

| Synonyms | Docosyl stearate, Stearic acid behenyl ester, C40H80O2 | [2][3] |

| CAS Number | 22413-03-2 | [3] |

| Molecular Formula | C40H80O2 | [2] |

| Molecular Weight | 593.06 g/mol | [3] |

Physicochemical Properties

The physicochemical properties of this compound are pivotal to its functionality as a pharmaceutical excipient. Its high melting point allows for its use in melt-solidification processes, while its hydrophobicity is key to its role in modifying drug release and enhancing formulation stability.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white waxy solid/powder | [4] |

| Melting Point | 55-70 °C | [5] |

| Boiling Point | Not available (decomposes) | |

| Density | ~0.83 g/cm³ at 80°C | |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and ether when heated | |

| LogP | ~17.8 |

Experimental Protocols

Synthesis of this compound

This compound is primarily synthesized via the direct esterification of behenyl alcohol and stearic acid.[1]

Caption: Synthesis Workflow of this compound.

Detailed Methodology:

-

Reactant Preparation: Equimolar amounts of behenyl alcohol and stearic acid are charged into a reaction vessel equipped with a stirrer, thermometer, and a condenser.

-

Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid (0.5-2.0 mol% of the limiting reactant), is added to the mixture.

-

Reaction: The mixture is heated to 150-180°C under a nitrogen atmosphere with continuous stirring. The progress of the reaction is monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value falls below a specified limit.

-

Purification:

-

The crude product is first neutralized with a base (e.g., sodium carbonate solution) to remove the acid catalyst.

-

The organic layer is then washed with hot water to remove any remaining salts.

-

The product is dried under vacuum.

-

For higher purity, recrystallization from a suitable solvent (e.g., ethanol/acetone mixture) can be performed. The purified this compound is collected by filtration and dried.

-

Analytical Methods

GC-MS is a powerful technique for the identification and purity assessment of this compound. Due to its high boiling point, derivatization to more volatile esters (e.g., methyl esters) is often employed for the analysis of its constituent fatty acids. For the intact ester, high-temperature GC is required.

Detailed Methodology:

-

Sample Preparation (for fatty acid profile):

-

Saponify the this compound sample using a methanolic potassium hydroxide solution.

-

Acidify the mixture to liberate the free fatty acids.

-

Extract the fatty acids with an organic solvent (e.g., hexane).

-

Derivatize the extracted fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride-methanol.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-700.

-

HPLC with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Charged Aerosol Detector - CAD) can be used for the quantification of this compound, especially in formulations where it is present with other non-volatile excipients.

Detailed Methodology:

-

Sample Preparation: Dissolve the sample containing this compound in a suitable organic solvent (e.g., chloroform or a mixture of isopropanol and hexane) and filter through a 0.45 µm filter.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detector: ELSD or CAD.

-

Applications in Drug Development

This compound's unique properties make it a valuable excipient in various pharmaceutical dosage forms, primarily for modifying drug release and enhancing formulation stability.

Caption: Applications of this compound in Drug Delivery.

Solid Lipid Nanoparticles (SLNs)

This compound is an excellent lipid for the formulation of SLNs, which are colloidal drug carriers. The solid lipid matrix protects the encapsulated drug from degradation and allows for controlled or targeted release.

Experimental Protocol for SLN Preparation (Hot Homogenization followed by Ultrasonication):

-

Lipid Phase Preparation: this compound and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.

-

Aqueous Phase Preparation: A hot aqueous surfactant solution (e.g., Poloxamer 188, Tween 80) is prepared at the same temperature as the lipid phase.

-

Pre-emulsion Formation: The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

-

Homogenization: The pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

-

Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to solidify and form SLNs.

-

Characterization: The SLNs are characterized for particle size, zeta potential, drug entrapment efficiency, and in vitro drug release.

Matrix Tablets

In oral solid dosage forms, this compound can be used as a matrix-forming agent to control the release of drugs. It forms an inert, hydrophobic matrix from which the drug diffuses out over time.

Experimental Protocol for Matrix Tablet Formulation (Direct Compression):

-

Blending: The active pharmaceutical ingredient (API), this compound, and other excipients (e.g., fillers, binders) are geometrically mixed to ensure a homogenous blend.

-

Lubrication: A lubricant (e.g., magnesium stearate) is added to the blend and mixed for a short period.

-

Compression: The final blend is compressed into tablets using a tablet press with appropriate tooling.

-

In Vitro Dissolution Testing: The drug release from the matrix tablets is evaluated using a USP dissolution apparatus (e.g., Apparatus II, paddle method) in a suitable dissolution medium. Samples are withdrawn at predetermined time intervals and analyzed for drug content.

Topical Formulations

Due to its waxy nature and emollient properties, this compound is also used in semi-solid topical formulations such as creams and ointments. It can act as a thickening agent, improve the texture, and may enhance the skin penetration of certain active ingredients by altering the skin's lipid barrier.[1]

Conclusion

This compound is a highly versatile and functional lipid excipient with well-defined chemical and physical properties. Its utility in advanced drug delivery systems like solid lipid nanoparticles and controlled-release matrix tablets is well-established. The experimental protocols provided in this guide offer a starting point for researchers and formulation scientists to explore the potential of this compound in developing novel and effective pharmaceutical products. As the demand for sophisticated drug delivery systems continues to grow, the role of well-characterized and multifunctional excipients like this compound is expected to become even more critical.

References

A Technical Guide to the Physical Properties of Docosyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Docosyl stearate (also known as behenyl stearate) is a saturated wax ester formed from the esterification of stearic acid and docosanol (behenyl alcohol). As a long-chain ester, its physical properties are primarily dictated by the significant van der Waals forces between its long hydrocarbon chains. This guide provides an in-depth overview of the core physical characteristics of docosyl stearate, detailed experimental methodologies for their determination, and logical diagrams to illustrate its synthesis and property analysis.

Core Physical and Chemical Properties

Docosyl stearate is a waxy solid at room temperature, a characteristic stemming from its high molecular weight and long, saturated fatty acid and alcohol chains.[1] This physical state makes it a valuable ingredient in cosmetic and pharmaceutical formulations as a thickening agent, emollient, and structurant.[2]

Quantitative Physical Data

The following table summarizes the key quantitative physical and chemical properties of docosyl stearate.

| Property | Value | Source(s) |

| IUPAC Name | Docosyl octadecanoate | [1] |

| Synonyms | This compound, Stearic acid behenyl ester | [1][3] |

| CAS Number | 22413-03-2 | [1][3] |

| Molecular Formula | C₄₀H₈₀O₂ | [1][3] |

| Molecular Weight | 593.06 g/mol | [3][4] |

| Appearance | White to off-white solid, powder, or lump | [1] |

| Melting Point | No definitive experimental value found in the searched literature. A calculated value (Tfus) is 89.83 °C (362.98 K) by the Joback Method. | |

| Boiling Point | 589.1 °C at 760 mmHg | [4] |

| Density | 0.984 g/cm³ at 20 °C | [4] |

| Flash Point | 322.8 °C | [4] |

| Vapor Pressure | 7.42 x 10⁻¹⁴ mmHg at 25 °C | [4] |

| Refractive Index | 1.458 | [4] |

| Water Solubility | Insoluble (predicted). A calculated log₁₀WS (in mol/l) is -15.43. | |

| Organic Solvent Solubility | Expected to be soluble in non-polar organic solvents. |

Note on Melting Point: While a specific experimental melting point for pure docosyl stearate was not found in the compiled search results, related long-chain esters and waxes have distinct melting ranges. For instance, commercial products containing behenyl alcohol and other stearates exhibit melting points in the 55-70°C range.[5][6] The precursor, stearic acid, has a melting point of approximately 69.3 °C.

Experimental Protocols

The determination of the physical properties of a waxy solid like docosyl stearate requires specific and standardized methodologies. Below are detailed protocols for key experiments.

Melting Point Determination (Cooling Curve Method - ASTM D87)

Given its crystalline, waxy nature, the cooling curve method is a suitable standard for determining the melting point of docosyl stearate. This method measures the temperature at which the molten substance first shows a minimum rate of temperature change during cooling due to the release of the latent heat of fusion.

Methodology:

-

Sample Preparation: A sample of docosyl stearate is melted slowly in a container to a temperature at least 8°C above its expected melting point.

-

Apparatus Setup: A 51 mm column of the molten wax is placed in a standard test tube. A calibrated ASTM melting point thermometer is inserted through a cork into the test tube, ensuring the thermometer bulb is 10 mm from the bottom.

-

Cooling Assembly: The test tube assembly is placed into an air bath, which is then surrounded by a water bath maintained at a constant temperature between 16°C and 28°C.

-

Data Collection: As the molten wax cools, temperature readings are taken and recorded every 15 seconds to the nearest 0.05°C.

-

Analysis: The temperature readings are plotted against time. As the wax begins to solidify, the rate of cooling slows, creating a plateau in the cooling curve. The temperature at this plateau is the melting point. The average of the first five consecutive readings within this plateau that agree within 0.1°C is reported as the final melting point.

Solubility Determination

The solubility of docosyl stearate can be determined qualitatively and quantitatively in various solvents. As a non-polar molecule, it is expected to be insoluble in polar solvents like water but soluble in non-polar organic solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, ethyl acetate, hexane).

-

Qualitative Assessment:

-

To a test tube, add approximately 25 mg of docosyl stearate.

-

Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.

-

Observe if the solid dissolves completely. Record the substance as "soluble," "partially soluble," or "insoluble."

-

-

Quantitative Assessment (Gravimetric Method):

-

Prepare a saturated solution of docosyl stearate in a chosen organic solvent at a specific temperature (e.g., 25°C) by adding an excess of the solid to the solvent and stirring until equilibrium is reached.

-

Carefully transfer a known volume or mass of the clear, supernatant liquid to a pre-weighed container.

-

Evaporate the solvent completely under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Weigh the container with the remaining solid residue.

-

The solubility can then be calculated and expressed in units such as g/100 mL or mol/L.

-

Logical and Workflow Visualizations

Synthesis of Docosyl Stearate

Docosyl stearate is typically synthesized via a Fischer esterification reaction. This process involves the reaction of stearic acid (a carboxylic acid) with docosanol (an alcohol) in the presence of an acid catalyst.

Caption: Synthesis of Docosyl Stearate via Fischer Esterification.

Experimental Workflow for Melting Point Determination

The workflow for determining the melting point using the ASTM D87 standard follows a precise sequence of steps to ensure accuracy and reproducibility.

Caption: Workflow for ASTM D87 Melting Point Determination.

References

An In-depth Technical Guide to the Synthesis and Purification of Behenyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying behenyl stearate, a wax ester with significant applications in the pharmaceutical, cosmetic, and material science industries. This document details established protocols for direct esterification, enzymatic synthesis, and transesterification, alongside robust purification techniques. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate understanding and replication.

Introduction to this compound

This compound (CH₃(CH₂)₁₆COO(CH₂)₂₁CH₃) is the ester formed from stearic acid and behenyl alcohol. Its long-chain structure imparts desirable properties such as lubricity, emollience, and thermal energy storage capacity, making it a valuable excipient in drug delivery systems, a structuring agent in topical formulations, and a phase change material for thermal regulation. The synthesis and purification methods outlined below are critical for obtaining high-purity this compound suitable for these demanding applications.

Synthesis of this compound

The synthesis of this compound can be achieved through several chemical pathways. The most common methods include direct esterification of stearic acid and behenyl alcohol, enzymatic synthesis utilizing lipases, and transesterification from other esters.

Direct Esterification

Direct esterification, also known as Fischer esterification, is a widely used method for producing this compound. This reaction involves the condensation of stearic acid and behenyl alcohol, typically in the presence of an acid catalyst, with the removal of water to drive the reaction to completion.[1]

Reaction:

dot

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine stearic acid (1 molar equivalent), behenyl alcohol (1.05 molar equivalents), and p-toluenesulfonic acid (p-TSA) (0.02 molar equivalents) as the catalyst.

-

Solvent Addition: Add toluene as an azeotropic solvent to facilitate water removal. The amount of toluene should be sufficient to suspend the reactants and fill the Dean-Stark trap.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete when water ceases to be collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to chemical catalysis, operating under milder reaction conditions which minimizes by-product formation.[2] Lipases, particularly immobilized forms for enhanced stability and reusability, are effective biocatalysts for the esterification of fatty acids and alcohols.[3][4][5][6]

dot

-

Reactant and Enzyme Preparation: In a temperature-controlled shaker flask, combine stearic acid (1 molar equivalent) and behenyl alcohol (1 molar equivalent).

-

Enzyme Addition: Add an immobilized lipase, such as Novozym® 435 (typically 5-10% by weight of the total reactants).

-

Reaction Conditions: The reaction is often performed in a solvent-free system or in a non-polar organic solvent like hexane to facilitate product recovery.

-

Incubation: Incubate the mixture at a temperature of 40-70°C with continuous agitation (e.g., 150-200 rpm) for 24-72 hours. Water activity can be controlled by adding molecular sieves or applying a vacuum.

-

Monitoring: Monitor the reaction progress by measuring the decrease in acid value or by analyzing aliquots using gas chromatography (GC).

-

Work-up:

-

Separate the immobilized enzyme from the reaction mixture by filtration for reuse.

-

If a solvent was used, remove it under reduced pressure.

-

The remaining crude product can then be purified.

-

Transesterification

Transesterification involves the reaction of an ester with an alcohol to produce a different ester. For this compound synthesis, this could involve reacting methyl stearate with behenyl alcohol. This method can be catalyzed by acids or bases.[7]

Reaction:

-

Reactant Preparation: In a round-bottom flask equipped with a distillation setup, combine methyl stearate (1 molar equivalent), behenyl alcohol (1.2 molar equivalents), and a catalytic amount of an acid catalyst like sulfuric acid or p-TSA.

-

Reaction: Heat the mixture, and distill off the methanol as it is formed to drive the equilibrium towards the product side.

-

Monitoring: Monitor the reaction by TLC or GC to track the disappearance of methyl stearate.

-

Work-up: The work-up procedure is similar to that of direct esterification, involving neutralization, washing, drying, and solvent removal.

Purification of this compound

The crude this compound obtained from synthesis typically contains unreacted starting materials, catalyst residues, and by-products. High purity is often required for pharmaceutical and cosmetic applications, necessitating effective purification methods.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot acetone in a flask by heating the solvent near its boiling point.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. This compound will crystallize out of the solution. Further cooling in an ice bath can maximize the yield of the purified product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound crystals in a vacuum oven to remove residual solvent.

Column Chromatography

For very high purity requirements, silica gel column chromatography can be employed.

-

Column Packing: Prepare a silica gel column using a suitable solvent system, typically a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system. This compound, being relatively non-polar, will elute with a low to medium polarity eluent.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Comparison of Synthesis Methods

| Parameter | Direct Esterification (p-TSA) | Enzymatic Synthesis (Immobilized Lipase) | Transesterification (Acid-Catalyzed) |

| Catalyst | p-Toluenesulfonic acid | Immobilized Lipase (e.g., Novozym 435) | Sulfuric acid or p-TSA |

| Temperature | 90 - 150 °C | 40 - 70 °C | 100 - 160 °C |

| Reaction Time | 4 - 12 hours | 24 - 72 hours | 6 - 18 hours |

| Solvent | Toluene (azeotropic removal of water) | Solvent-free or Hexane | None (Methanol is a reactant and by-product) |

| Typical Yield | > 90% | > 95% | 85 - 95% |

| Purity (after purification) | > 98% | > 99% | > 97% |

| Advantages | Cost-effective, well-established | High selectivity, mild conditions, reusable catalyst | Can utilize different starting esters |

| Disadvantages | Harsh conditions, potential for side reactions | Longer reaction times, higher initial catalyst cost | Requires removal of by-product alcohol |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any minor components. The retention time and mass spectrum of the synthesized product should match that of a known standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the ester.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch (~1740 cm⁻¹).

-

Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the purified product.

Conclusion

The synthesis and purification of this compound can be accomplished through various effective methods. The choice of a particular method depends on factors such as the desired purity, scale of production, cost considerations, and environmental impact. Direct esterification remains a robust and economical method for large-scale production, while enzymatic synthesis provides a greener and more selective route, yielding a product of very high purity. Proper purification, primarily through recrystallization, is essential to achieve the quality required for pharmaceutical and other high-grade applications. This guide provides the foundational knowledge and detailed protocols necessary for the successful laboratory-scale synthesis and purification of this compound.

References

- 1. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Optimization of Immobilized Lipase-Catalyzed Synthesis of wax Est...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Thermal Behavior and Melting Point of Behenyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl stearate (CH₃(CH₂)₂₁COO(CH₂)₁₇CH₃) is a long-chain wax ester valued in various scientific and industrial applications, including pharmaceuticals, cosmetics, and as a phase-change material. Its thermal behavior is a critical determinant of its functionality, influencing formulation stability, release kinetics of active pharmaceutical ingredients (APIs), and performance in thermal energy storage systems. This technical guide provides a comprehensive overview of the melting point and thermal characteristics of this compound, detailing experimental methodologies for its analysis and presenting key quantitative data.

Physicochemical Properties

This compound is the ester of behenyl alcohol and stearic acid. Its long saturated hydrocarbon chains confer a waxy, crystalline nature at room temperature.[1]

Thermal Properties of this compound

The thermal properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications.

| Thermal Property | Value | Method of Determination |

| Melting Point (Tₘ) | ~66 °C | Differential Scanning Calorimetry (DSC) |

| Latent Heat of Fusion (ΔHₘ) | Approx. 200 J/g (estimated based on similar paraffin waxes) | Differential Scanning Calorimetry (DSC) |

| Decomposition Onset Temperature | ~200-250 °C | Thermogravimetric Analysis (TGA) |

Note: The latent heat of fusion is an estimate based on paraffin wax, a material with similar long-chain hydrocarbon characteristics.[2] The actual value for this compound may vary.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for characterizing the melting behavior and phase transitions of this compound.

Objective: To determine the melting point, enthalpy of fusion, and to study any polymorphic transitions.

Instrumentation: A heat-flux or power-compensation Differential Scanning Calorimeter.

Experimental Workflow:

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 90 °C at a controlled rate, typically 10 °C/min.[3] This first heating scan is to erase the sample's prior thermal history.

-

Cool the sample from 90 °C back to 25 °C at a controlled rate, for example, 10 °C/min, to observe crystallization behavior.

-

Heat the sample a second time from 25 °C to 90 °C at 10 °C/min. The data from this second heating scan is typically used for analysis.[2]

-

-

Data Analysis: Record the heat flow as a function of temperature. The resulting thermogram will show an endothermic peak corresponding to the melting of this compound. The onset of this peak is taken as the melting point. The area under the peak is integrated to determine the enthalpy of fusion (ΔHₘ). The presence of multiple peaks may indicate polymorphism.[4]

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition profile of this compound.

Objective: To determine the temperature at which this compound begins to decompose and to identify the temperature range of its thermal degradation.

Instrumentation: A Thermogravimetric Analyzer.

Experimental Workflow:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystalline Structure of n-Docosyl n-Octadecanoate

Abstract

n-Docosyl n-octadecanoate, a long-chain wax ester also known as behenyl stearate, is a compound of interest in various fields, including pharmaceuticals, cosmetics, and materials science. Its solid-state properties, dictated by its crystalline structure, are crucial for its functional performance in applications ranging from controlled-release drug delivery systems to thermal energy storage. This technical guide provides a comprehensive overview of the crystalline characteristics of n-docosyl n-octadecanoate, including its synthesis, structural analysis, and thermal behavior. While specific crystallographic data for this exact compound is not publicly available, this guide outlines the expected structural properties based on analogous long-chain esters and details the experimental protocols required for its full characterization.

Introduction

n-Docosyl n-octadecanoate (C40H80O2) is a saturated wax ester formed from the esterification of n-docosanol (behenyl alcohol) and n-octadecanoic acid (stearic acid).[1] Like other long-chain esters, its physical properties, such as melting point, hardness, and solubility, are intrinsically linked to the arrangement of its molecules in the solid state. Understanding and controlling the crystalline structure is therefore paramount for its application in drug development, where it can be used as an excipient in formulations like solid lipid nanoparticles or as a matrix for controlled drug release.

Long-chain esters are known to exhibit polymorphism, the ability to exist in multiple crystalline forms with different molecular packing and, consequently, different physicochemical properties.[2][3][4][5][6] The common polymorphic forms observed in waxes and related aliphatic compounds are the α, β', and β forms, which differ in their sub-cell packing.

Synthesis of n-Docosyl n-Octadecanoate

The primary method for synthesizing n-docosyl n-octadecanoate is through the direct esterification of behenyl alcohol and stearic acid.[1]

Experimental Protocol: Direct Esterification

Materials:

-

n-Docosanol (Behenyl Alcohol)

-

n-Octadecanoic Acid (Stearic Acid)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Hexane (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve equimolar amounts of n-docosanol and stearic acid in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2 mol% of the limiting reactant).

-

Heat the mixture to reflux. The water produced during the esterification reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from hexane to obtain pure n-docosyl n-octadecanoate.

Logical Flow of Synthesis and Purification

Caption: Synthesis and purification workflow for n-docosyl n-octadecanoate.

Characterization of Crystalline Structure

A combination of analytical techniques is required to fully characterize the crystalline structure of n-docosyl n-octadecanoate.

X-Ray Diffraction (XRD)

Powder X-ray diffraction (PXRD) is a primary tool for identifying the crystalline form and assessing the polymorphism of the compound.[1] Single-crystal X-ray diffraction would provide the most detailed information, including unit cell parameters and atomic coordinates, but obtaining suitable single crystals of long-chain esters can be challenging.

Expected XRD Data: Long-chain esters typically exhibit a series of strong, sharp peaks at low 2θ angles, corresponding to the long-range lamellar ordering, and a cluster of weaker peaks at higher 2θ angles, related to the short-range packing of the hydrocarbon chains.

| Parameter | Expected Observation |

| Low-Angle Reflections | Strong, evenly spaced peaks indicating a layered structure. The d-spacing can be used to calculate the lamellar repeat distance. |

| Wide-Angle Reflections | The pattern in this region (typically 19-25° 2θ) is indicative of the sub-cell packing (α, β', or β polymorphs). |

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the material, such as the melting point and enthalpy of fusion, and to study polymorphic transitions.[7][8]

Expected DSC Data: A typical DSC thermogram of a long-chain ester will show a sharp endothermic peak corresponding to its melting point. The presence of multiple peaks could indicate the existence of different polymorphs or impurities.

| Thermal Property | Expected Value Range for a C40 Wax Ester |

| Melting Point (T | 70-80 °C |

| Enthalpy of Fusion (ΔH | 200-250 J/g |

| Polymorphic Transitions | May appear as smaller endothermic or exothermic events before the main melting peak. |

Experimental Workflow for Crystalline Characterization

Caption: Workflow for the characterization of n-docosyl n-octadecanoate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized ester.

Mass Spectrometry (MS): MS is employed to verify the molecular weight of the compound.

| Spectroscopic Data | Expected Results |

| ¹H NMR | Characteristic signals for the ester functional group (a triplet around 4.0 ppm for the -O-CH |

| ¹³C NMR | A signal for the carbonyl carbon of the ester at around 174 ppm, and a series of signals for the methylene carbons of the alkyl chains. |

| Mass Spectrum | A molecular ion peak corresponding to the molecular weight of n-docosyl n-octadecanoate (593.1 g/mol ).[9] |

Relevance for Drug Development

Long-chain esters like n-docosyl n-octadecanoate are valuable in drug development primarily for their application in formulation and drug delivery.

Potential Applications:

-

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These esters can form the solid matrix of nanoparticles used to encapsulate and deliver poorly water-soluble drugs. The crystalline nature of the lipid matrix influences drug loading, release kinetics, and stability.

-

Topical and Transdermal Delivery: Due to their occlusive and emollient properties, they can be incorporated into creams and ointments to enhance skin hydration and modify drug permeation.

-

Controlled Release Formulations: They can be used as matrix-forming agents in tablets and implants to control the rate of drug release over an extended period.

Signaling Pathway of Lipid-Based Drug Delivery

Caption: Generalized pathway for a drug delivered via a lipid matrix.

Conclusion

While a definitive crystal structure of n-docosyl n-octadecanoate is not available in the public domain, this guide provides a comprehensive framework for its synthesis and detailed structural characterization. Based on the known behavior of similar long-chain esters, it is expected to be a polymorphic crystalline solid with a lamellar structure. The experimental protocols and expected data presented herein offer a solid foundation for researchers and drug development professionals to fully characterize this compound and harness its properties for advanced pharmaceutical applications. Further research into the single-crystal X-ray diffraction of n-docosyl n-octadecanoate is warranted to elucidate its precise atomic arrangement and unlock its full potential in materials science and drug delivery.

References

- 1. This compound | 22413-03-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Polymorphism of Butyl Ester of Oleanolic Acid—The Dominance of Dispersive Interactions over Electrostatic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 5. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC® - TA Instruments [tainstruments.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C40H80O2 | CID 625175 - PubChem [pubchem.ncbi.nlm.nih.gov]

Behenyl Stearate (CAS 22413-03-2): A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl stearate (CAS 22413-03-2) is a wax ester formed from the esterification of behenyl alcohol and stearic acid.[1][2] Its chemical stability, hydrophobicity, and biocompatibility make it a valuable excipient in the pharmaceutical, cosmetic, and material science industries.[1] This technical guide provides an in-depth overview of the research applications of this compound, with a focus on its role in advanced drug delivery systems. We will explore its use in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), its application as a phase change material, and its function in organogels. This document will detail experimental protocols, present quantitative data in structured tables, and provide visualizations of key processes.

Physicochemical Properties

This compound is a solid, waxy substance at room temperature. Its long hydrocarbon chains contribute to its high melting point and hydrophobicity, which are key characteristics for its applications in controlled-release formulations and thermal energy storage.

| Property | Value | Reference |

| CAS Number | 22413-03-2 | [3][4][5][6] |

| Molecular Formula | C40H80O2 | [3][4][7][8] |

| Molecular Weight | 593.06 g/mol | [3][6][7][8] |

| Physical State | Solid | [3][8] |

| Melting Point | 55-70°C | [9] |

| Density | 0.984 g/cm³ (at 20°C) | [4][5] |

Applications in Drug Delivery

This compound is a key component in the development of lipid-based drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are designed to enhance the bioavailability of poorly water-soluble drugs, provide controlled release, and enable targeted drug delivery.[1]

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of these carriers that incorporate a liquid lipid into the solid lipid matrix.[10] This modification in NLCs leads to a less ordered crystalline structure, which can increase drug loading capacity and reduce drug expulsion during storage.[11] this compound, due to its solid nature and biocompatibility, serves as an excellent matrix material for both SLNs and NLCs.[1]

The following table summarizes key quantitative parameters for SLNs and NLCs formulated with lipids structurally and functionally similar to this compound, such as glyceryl behenate and stearic acid. This data provides a benchmark for what can be expected when formulating with this compound.

| Formulation | Lipid Matrix | Active Pharmaceutical Ingredient (API) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| NLC | Glyceryl Behenate | Aceclofenac | 150 | -25 | 85 | [3][4] |

| NLC | Tristearin | Aceclofenac | 200 | -22 | 80 | [3][4] |

| SLN | Stearic Acid | Podophyllotoxin | 56.5 ± 25.8 | - | 85.6 | [12] |

| SLN | Glyceryl Behenate | Miconazole Nitrate | - | - | - | [13] |

| SLN | Stearic Acid | Silibinin | 178.9 ± 5.5 | - | 97.56 ± 0.10 | [14] |

The release of a drug from SLNs and NLCs is a complex process influenced by factors such as drug diffusion, matrix erosion, and the polymorphic state of the lipid. The disordered structure of NLCs often allows for a more sustained and controlled release compared to the more crystalline SLNs.[1] The following table presents drug release data for NLCs formulated with glyceryl behenate, a close analogue of this compound.

| Time (hours) | Cumulative Release (%) - Glyceryl Behenate NLC | Cumulative Release (%) - Tristearin NLC | Reference |

| 0.5 | 5 ± 1 | 10 ± 2 | [15] |

| 1 | 10 ± 2 | 20 ± 3 | [15] |

| 2 | 15 ± 2 | 30 ± 4 | [15] |

| 4 | 20 ± 3 | 40 ± 5 | [15] |

| 6 | 30 ± 3 | 50 ± 5 | [15] |

| 8 | 40 ± 4 | 60 ± 6 | [15] |

| 12 | 50 ± 4 | 70 ± 7 | [15] |

| 24 | 60 ± 5 | 80 ± 8 | [15] |

| 36 | 70 ± 6 | 85 ± 8 | [15] |

| 48 | 75 ± 6 | 90 ± 9 | [15] |

Experimental Protocols

Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

This protocol describes a common method for preparing SLNs using a lipid like this compound.

Materials:

-

This compound (Solid Lipid)

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Polysorbate 80, Poloxamer 188)

-

Purified Water

Equipment:

-

High-Shear Homogenizer (e.g., Ultra-Turrax)

-

Probe Sonicator

-

Magnetic Stirrer with Hot Plate

-

Beakers

-

Water Bath

Procedure:

-

Preparation of the Lipid Phase:

-

Melt the this compound by heating it to approximately 10°C above its melting point.

-

Dissolve the lipophilic API in the molten lipid with continuous stirring.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Formation of the Pre-emulsion:

-

Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring using a magnetic stirrer.

-

Homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.

-

-

Nanoparticle Formation:

-

Subject the pre-emulsion to high-power ultrasonication using a probe sonicator. The sonication time and power should be optimized for the specific formulation.

-

Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

-

-

Purification (Optional):

-

The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.

-

Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).

Characterization of Lipid Nanoparticles

1. Particle Size and Zeta Potential Analysis:

-

Method: Dynamic Light Scattering (DLS) is used to determine the mean particle size, polydispersity index (PDI), and zeta potential.

-

Procedure: Dilute the nanoparticle dispersion with purified water and analyze using a Zetasizer instrument. The PDI value indicates the uniformity of the particle size distribution, with values below 0.3 generally considered acceptable. The zeta potential provides an indication of the colloidal stability of the dispersion.

2. Encapsulation Efficiency and Drug Loading:

-

Method: This is typically determined by separating the unencapsulated drug from the nanoparticles and quantifying the amount of drug in the nanoparticles.

-

Procedure:

-

Centrifuge the nanoparticle dispersion to pellet the nanoparticles.

-

Quantify the amount of free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

-

EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

-

DL% = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

-

-

3. Morphological Characterization:

-

Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can be used to visualize the shape and surface morphology of the nanoparticles.

-

Procedure: Prepare a sample by placing a drop of the diluted nanoparticle dispersion on a suitable grid, allowing it to dry, and then coating it with a conductive material (for SEM). The sample is then imaged under the microscope.

4. Thermal Analysis:

-

Method: Differential Scanning Calorimetry (DSC) is used to investigate the melting and crystallization behavior of the lipid matrix and the physical state of the encapsulated drug.

-

Procedure: A small amount of the lyophilized nanoparticle sample is heated in an aluminum pan at a controlled rate, and the heat flow is measured as a function of temperature.

Caption: Workflow for the characterization of lipid nanoparticles.

Other Research Applications

Phase Change Materials (PCMs)

This compound's well-defined melting point and high latent heat of fusion make it a candidate for use as a phase change material for thermal energy storage.[1] PCMs can absorb, store, and release large amounts of energy at a nearly constant temperature during their phase transition. Research in this area focuses on incorporating this compound into various matrices to create stable and efficient thermal energy storage systems.

Organogels

Organogels are semi-solid systems in which an organic liquid phase is immobilized by a three-dimensional network of self-assembled gelator molecules. This compound can act as an organogelator, forming a network that entraps a liquid organic phase.[1] These systems have potential applications in topical and transdermal drug delivery, as well as in cosmetics and food products.[1]

Conclusion

This compound is a versatile and valuable excipient with significant potential in pharmaceutical research and development. Its primary application lies in the formulation of lipid-based nanoparticles, such as SLNs and NLCs, which offer a promising platform for the delivery of a wide range of therapeutic agents. The data and protocols presented in this guide provide a foundation for researchers and scientists to explore and optimize the use of this compound in their own formulations. Further research into this compound-specific formulations will undoubtedly continue to expand its applications in drug delivery and beyond.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. This compound | 22413-03-2 | Benchchem [benchchem.com]

- 3. bpasjournals.com [bpasjournals.com]

- 4. bpasjournals.com [bpasjournals.com]

- 5. jptcp.com [jptcp.com]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. Solid lipid nanoparticles produced through a coacervation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. scbt.com [scbt.com]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Behenyl Stearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of behenyl stearate in organic solvents. This compound, the ester of behenyl alcohol and stearic acid, is a wax ester known for its hydrophobic nature and wide applications in the cosmetic, pharmaceutical, and food industries as an emollient, thickener, and structuring agent.[1][2] A thorough understanding of its solubility is critical for formulation development, process design, and quality control.

Core Principles of this compound Solubility

This compound is a large, nonpolar molecule due to its long hydrocarbon chains (a total of 40 carbons).[3] Its solubility is primarily governed by the principle of "like dissolves like." Consequently, it exhibits poor solubility in polar solvents like water and higher solubility in nonpolar organic solvents.[4][5] The dissolution process is influenced by temperature, with solubility generally increasing at higher temperatures.

Quantitative Solubility Data

For reference, the table below summarizes the qualitative solubility of this compound and provides quantitative data for stearic acid, a related compound, to offer a comparative perspective.[6][7]

| Solvent Classification | Solvent | This compound Solubility (Qualitative) | Stearic Acid Solubility ( g/100 g solvent) at 25°C (approx.) |

| Nonpolar Solvents | Hexane | Soluble | 1.3 |

| Toluene | Soluble | 13.6 | |

| Polar Aprotic Solvents | Acetone | Sparingly Soluble to Soluble | 4.7 |

| Ethyl Acetate | Soluble | 11.9 | |

| Polar Protic Solvents | Ethanol | Sparingly Soluble | 2.9 |

| Isopropanol | Sparingly Soluble | Data not readily available |

Note: The qualitative solubility of this compound is inferred from general statements in technical data sheets and literature on long-chain wax esters. The quantitative data for stearic acid is provided for illustrative purposes and is not a direct substitute for this compound solubility data.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following isothermal gravimetric method is a standard approach.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with airtight caps

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) syringe fitted with a filter to avoid precipitation and the transfer of undissolved solids.

-

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed container.

-

Record the total weight of the container and the aliquot.

-

Evaporate the solvent in an oven or a vacuum desiccator at a temperature that is high enough to ensure complete solvent removal but low enough to prevent degradation of the this compound.

-

Once the solvent is completely evaporated, weigh the container with the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the container from the final weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the aliquot.

-

Express the solubility in desired units (e.g., g/100 g solvent, mg/mL, or mole fraction).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound for research and development purposes.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 22413-03-2 | Benchchem [benchchem.com]

- 3. larodan.com [larodan.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scienceasia.org [scienceasia.org]

- 7. [PDF] Solubility of stearic acid in various organic solvents and its prediction using non-ideal solution models | Semantic Scholar [semanticscholar.org]

The Core Mechanism of Behenyl Stearate in Lipid Matrices: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of behenyl stearate within lipid-based drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). This document details the physicochemical properties of this compound, its role in forming a stable lipid matrix, and its influence on the controlled release of therapeutic agents. The guide also includes detailed experimental protocols for the preparation and characterization of this compound-based lipid nanoparticles and presents quantitative data from studies on analogous lipid systems to illustrate key performance attributes.

Introduction to this compound in Lipid-Based Formulations

This compound is a wax ester composed of behenyl alcohol and stearic acid.[1] Its solid nature at room and body temperature, coupled with its biocompatibility, makes it a valuable excipient in the pharmaceutical industry for the formulation of controlled-release dosage forms.[2] In the context of lipid matrices, this compound primarily functions as a solid lipid core, encapsulating the active pharmaceutical ingredient (API) and modulating its release profile.[1]

The primary mechanism of action of this compound in lipid matrices revolves around the formation of a solid, crystalline structure that physically entraps the API. The rate and extent of drug release from this matrix are governed by a combination of diffusion and erosion processes.[3][4][5] The highly ordered crystalline structure of this compound can, however, lead to potential drug expulsion during storage as the lipid recrystallizes into a more stable polymorphic form. This has led to the development of Nanostructured Lipid Carriers (NLCs), which incorporate a liquid lipid along with the solid lipid to create imperfections in the crystal lattice, thereby increasing drug loading capacity and reducing drug expulsion.

Physicochemical Properties and Characterization

The performance of this compound in a lipid matrix is intrinsically linked to its physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Docosyl octadecanoate | [1] |

| Molecular Formula | C40H80O2 | [1] |

| Molecular Weight | 593.06 g/mol | [1] |

| Melting Point | ~70-75 °C | [6] |

| Physical Form | Solid Wax | [1] |

| Solubility | Insoluble in water | [1] |

Mechanism of Action in Controlling Drug Release

The central role of this compound in lipid matrices is to provide a sustained and controlled release of the encapsulated API. This is achieved through the formation of a solid lipid core that acts as a barrier to immediate drug dissolution.

The release of the drug from the lipid matrix is a complex process influenced by several factors:

-

Diffusion: The drug molecules diffuse through the solid lipid matrix to the particle surface, where they are released into the surrounding medium. The rate of diffusion is dependent on the tortuosity and porosity of the matrix.[3][4]

-

Matrix Erosion: The lipid matrix can be slowly eroded by enzymes or hydrolysis in the physiological environment, leading to the release of the entrapped drug.[2][3]

-

API Partitioning: The partitioning of the drug between the lipid matrix and the surrounding aqueous medium influences the release rate. Highly lipophilic drugs will have a greater affinity for the lipid core, resulting in a slower release.

The following diagram illustrates the key mechanisms involved in drug release from a this compound-based lipid nanoparticle.

Quantitative Data on Lipid Nanoparticle Characteristics

While specific quantitative data for this compound is limited in publicly available literature, studies on structurally similar lipids like glyceryl behenate and stearic acid provide valuable insights into the expected performance characteristics. The following tables summarize typical data for Solid Lipid Nanoparticles (SLNs) formulated with these analogous lipids.

Table 2: Particle Size and Polydispersity Index (PDI) of Solid Lipid Nanoparticles

| Lipid Matrix | Particle Size (nm) | Polydispersity Index (PDI) | Reference |

| Glyceryl Behenate | 140.5 ± 1.02 | 0.218 ± 0.01 | [7] |

| Glyceryl Behenate | 318 - 526 | 0.228 - 0.472 | [8] |

| Stearic Acid | 197.9 | ~0.2 | [9] |

| Stearic Acid | 255 - 486 | 0.251 - 0.369 | [6] |

Table 3: Drug Entrapment Efficiency and In Vitro Release from Solid Lipid Nanoparticles

| Lipid Matrix | Drug | Entrapment Efficiency (%) | In Vitro Release (Time) | Reference |

| Glyceryl Behenate | Troxerutin | 83.62 | Sustained over 24h | [7] |

| Glyceryl Behenate | Clarithromycin | 63 - 89 | Extended up to 48h | [8] |

| Stearic Acid | Repaglinide | 89.29 | ~87% in 24h | [10] |

| Stearic Acid | Zataria multiflora essential oil | 95.2 | - | [6] |

Experimental Protocols

Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication

This protocol describes a common method for producing SLNs.

-

Preparation of the Lipid Phase:

-

Accurately weigh the required amount of this compound and the lipophilic active pharmaceutical ingredient (API).

-

Heat the mixture in a water bath to a temperature approximately 5-10°C above the melting point of this compound (~80-85°C) until a clear, homogenous lipid melt is obtained.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant (e.g., Poloxamer 188, Tween 80) in double-distilled water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Formation of the Pre-emulsion:

-

Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring using a high-shear homogenizer (e.g., at 10,000 rpm for 10-15 minutes). This will form a coarse oil-in-water (o/w) pre-emulsion.

-

-

Nanosizing by Ultrasonication:

-

Subject the hot pre-emulsion to high-power probe ultrasonication for a defined period (e.g., 5-15 minutes) to reduce the droplet size to the nanometer range. The sonication is typically performed in a pulsed mode to avoid excessive heating.

-

-

Cooling and Solidification:

-

Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

-

-

Purification (Optional):

-

The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.

-

The following diagram outlines the experimental workflow for the preparation of SLNs.

References

- 1. Sucrose Stearate-Enriched Lipid Matrix Tablets of Etodolac: Modulation of Drug Release, Diffusional Modeling and Structure Elucidation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Mechanism of drug release from an acrylic polymer-wax matrix tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. [sites.ualberta.ca]

- 5. kinampark.com [kinampark.com]

- 6. jhpr.birjand.ac.ir [jhpr.birjand.ac.ir]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of Behenyl Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for behenyl stearate (docosyl octadecanoate), a wax ester of significant interest in various scientific and industrial fields, including pharmaceuticals and material science. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering valuable data for identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.05 | Triplet | -O-CH₂ - (from behenyl alcohol moiety) |

| ~2.35 | Triplet | -CH₂ -C(=O)O- (from stearic acid moiety) |

| ~1.65 | Multiplet | -CH₂ -CH₂-C(=O)O- (from stearic acid moiety) |

| ~1.25 - 1.40 | Multiplet | -(CH₂ )n- (in both alkyl chains) |

| ~0.88 | Triplet | -CH₃ (terminal methyl groups) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Characteristic Regions)

| Chemical Shift (ppm) | Assignment |

| Downfield region | C =O (ester carbonyl) |

| Distinct shifts | -O-C H₂- and -C H₂-C(=O)O- |

| Aliphatic region | -(C H₂)n- and -C H₃ (in alkyl chains) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1740 | C=O stretch of the ester group[1] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 593.1 | Molecular Weight[2][3] |

| [M]⁺ | Molecular ion peak (expected in GC-MS) |

| Characteristic fragment ions resulting from the cleavage of the ester bond and fragmentation of the alkyl chains. Saturated wax esters are often characterized by a major diagnostic ion corresponding to the protonated acid moiety of the ester (e.g., m/z 285 for stearic acid). |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted and optimized based on the specific instrumentation and analytical requirements.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both ¹H and ¹³C spectra.

FTIR Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, and to assess its purity.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

GC-MS Parameters (Example for a high-temperature wax ester analysis):

-

GC Column: A high-temperature, non-polar capillary column (e.g., DB-1HT).

-

Injector Temperature: 300-350 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 350-380 °C, and hold for several minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Ion Source Temperature: 230-250 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-700.

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like this compound.

Caption: A flowchart of the spectroscopic analysis workflow.

References

Fatty acid ester waxes in scientific research

An In-Depth Technical Guide to Fatty Acid Ester Waxes in Scientific Research

Introduction